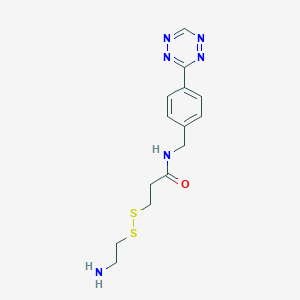

Tetrazine-Ph-SS-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H18N6OS2 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-(2-aminoethyldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C14H18N6OS2/c15-6-8-23-22-7-5-13(21)16-9-11-1-3-12(4-2-11)14-19-17-10-18-20-14/h1-4,10H,5-9,15H2,(H,16,21) |

InChI Key |

UPBUUYKUOLRBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCSSCCN)C2=NN=CN=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of Tetrazine-Ph-SS-amine: A Technical Guide for Drug Development Professionals

Introduction: In the rapidly evolving landscape of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs), the linker molecule plays a pivotal role in ensuring efficacy and safety. "Tetrazine-Ph-SS-amine" has emerged as a key heterobifunctional linker, enabling advanced drug delivery strategies through a unique combination of bioorthogonal chemistry and controlled cleavage. This in-depth technical guide elucidates the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its functionality. This guide will delve into its mechanism, supported by available data, generalized experimental protocols, and visual diagrams to facilitate its application in therapeutic development.

Core Mechanism of Action: A Two-Pronged Approach

The therapeutic utility of the this compound linker is centered on two distinct chemical processes: a highly selective bioorthogonal ligation and a tunable, reductive cleavage. This dual functionality allows for the precise conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies, and their subsequent release at the desired site of action.

Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The tetrazine component of the linker is the cornerstone of its bioorthogonal reactivity. Tetrazines are electron-deficient dienes that readily participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained, electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives.[1] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for a catalyst.[2]

The key features of the tetrazine-TCO ligation are:

-

High Reaction Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for efficient conjugation even at low concentrations of reactants.[2]

-

Specificity: The tetrazine and TCO moieties are highly specific for each other and do not cross-react with native biological functional groups, ensuring precise conjugation.[1]

-

Biocompatibility: The reaction proceeds efficiently in aqueous environments and at physiological pH and temperature.[2]

This iEDDA reaction forms a stable dihydropyridazine (B8628806) linkage, covalently connecting the tetrazine-functionalized component (e.g., the payload) to the TCO-modified component (e.g., the antibody).

Reductive Cleavage: Disulfide Bond Scission

The second critical feature of the this compound linker is the presence of a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[3] This differential stability is a key mechanism for the controlled release of the therapeutic payload inside target cells.

The cleavage of the disulfide bond is a thiol-disulfide exchange reaction, where intracellular reducing agents like glutathione attack the disulfide bond, leading to its scission and the release of the conjugated payload. The rate of this cleavage can be influenced by the steric hindrance around the disulfide bond.

Quantitative Data

Table 1: Representative Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2,000 | 9:1 Methanol/Water | [4] |

| 3,6-diphenyl-s-tetrazine | strained trans-cyclooctene | 3,100 | Methanol | [4] |

| 3,6-dipyridyl-s-tetrazine | strained trans-cyclooctene | 22,000 | Methanol | [4] |

| 3,6-dipyridyl-s-tetrazine derivative | water-soluble s-TCO | 3,300,000 ± 40,000 | Not specified | [5] |

Note: This table presents data for various tetrazine and TCO derivatives to illustrate the range of reaction kinetics. The specific rate for this compound may vary.

Table 2: Representative Cleavage Data for Disulfide Linkers

| Linker Type | Reducing Agent | Conditions | Outcome | Reference |

| Disulfide-linked ADC | Glutathione (GSH) | In vitro, cellular environment | Efficient payload release | [3] |

| Disulfide-linked ADC | Human Serum | In vitro, 96h at 37°C | Stable, minimal payload release | [6] |

Note: This table highlights the general principle of glutathione-mediated disulfide cleavage. Specific cleavage kinetics for this compound will depend on the precise molecular context.

Experimental Protocols

The following are generalized protocols for the synthesis and application of a tetrazine-disulfide linker in the context of ADC development. These should be considered as templates and may require optimization for specific antibodies, payloads, and experimental setups.

Protocol 1: General Synthesis of a Tetrazine-Disulfide Linker

The synthesis of this compound would typically involve a multi-step process. While a specific protocol for this exact molecule is not publicly available, a general approach would be:

-

Synthesis of the Tetrazine Moiety: This can be achieved through various methods, such as the reaction of a nitrile with hydrazine (B178648) in the presence of a sulfur-based catalyst or via a Pinner reaction followed by condensation with hydrazine.

-

Introduction of the Disulfide Bridge: A common method is to react a thiol-containing tetrazine derivative with an activated thiol on the phenyl-amine component.

-

Purification: The final product would be purified using standard chromatographic techniques such as column chromatography or HPLC.

Protocol 2: Conjugation of this compound to a Payload

-

Payload Activation: If the payload contains a suitable functional group (e.g., a carboxylic acid), it can be activated using standard coupling chemistry (e.g., conversion to an NHS ester).

-

Conjugation: The activated payload is then reacted with the amine group of this compound in a suitable aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIEA).

-

Purification: The resulting payload-linker conjugate is purified by HPLC.

Protocol 3: Antibody Modification and ADC Formation

-

Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

TCO Functionalization: The antibody is reacted with a TCO-NHS ester to introduce the TCO handles onto lysine (B10760008) residues. The molar excess of the TCO-NHS ester will determine the drug-to-antibody ratio (DAR).

-

Purification: The TCO-modified antibody is purified from excess reagents using size-exclusion chromatography.

-

Final Conjugation: The purified TCO-modified antibody is then reacted with the this compound-payload conjugate. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

Final Purification: The final ADC is purified using size-exclusion chromatography to remove any unreacted payload-linker.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the mechanism of action of this compound.

Caption: Core mechanism of this compound, showing the initial bioorthogonal ligation to form the ADC and subsequent intracellular reductive cleavage to release the payload.

Caption: A generalized experimental workflow for the synthesis of an antibody-drug conjugate using a tetrazine-disulfide linker.

Downstream Signaling Pathways

The ultimate mechanism of action of an ADC utilizing the this compound linker is determined by the pharmacological activity of the released payload. Once liberated from the antibody, the payload can diffuse to its intracellular target and exert its cytotoxic or therapeutic effect. The specific signaling pathways that are modulated will be payload-dependent. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent, it will induce DNA lesions, triggering DNA damage response pathways and ultimately cell death.

It is important to note that no intrinsic biological activity has been reported for the cleaved tetrazine-linker fragments. However, as with any drug delivery system, the potential for off-target effects of the linker byproducts should be considered and evaluated during preclinical development.

Conclusion

The "this compound" linker represents a sophisticated and powerful tool in the design of targeted therapeutics. Its dual-action mechanism, combining a rapid and specific bioorthogonal ligation with a controlled, reductive cleavage, offers a high degree of control over drug conjugation and release. While specific quantitative data for this particular linker remains limited in the public domain, the well-established principles of tetrazine bioorthogonal chemistry and disulfide cleavage provide a strong foundation for its application. By understanding the core mechanisms and employing rigorous experimental design, researchers can leverage the unique properties of this compound to develop the next generation of highly effective and targeted therapies.

References

- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrazine-Ph-SS-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetrazine-Ph-SS-amine, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role in creating cleavable antibody-drug conjugates (ADCs). Detailed experimental protocols for synthesis, characterization, and bioconjugation are provided, alongside structured data tables for easy reference. Furthermore, this guide includes visual diagrams generated using DOT language to illustrate reaction pathways and experimental workflows, offering a complete resource for researchers in the field.

Introduction

This compound is a critical reagent in the field of bioconjugation, belonging to a class of chemical tools that enable the precise and efficient labeling of biomolecules.[1] Its structure incorporates three key functional elements: a tetrazine moiety for bioorthogonal "click" chemistry, a cleavable disulfide bond, and a primary amine for versatile conjugation.[2]

The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most notably trans-cyclooctene (B1233481) (TCO).[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological media without interfering with native biochemical processes.[3] The disulfide bond provides a cleavable linkage, which is sensitive to the reducing environment found within cells, enabling the controlled release of conjugated payloads such as therapeutic agents.[4] The terminal primary amine allows for straightforward attachment to biomolecules, often through amide bond formation with carboxylic acids or activated esters.[5] These features make this compound an invaluable tool in the development of targeted therapies, diagnostic agents, and other advanced bioconjugates.[2]

Synthesis of this compound

General Synthetic Scheme

The synthesis involves a multi-step process starting from commercially available precursors. A plausible retrospective synthesis is outlined below:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol for Synthesis (Adapted)

This protocol is adapted from the general synthesis of conjugatable tetrazines.[5]

Materials:

-

4-(Aminomethyl)benzonitrile hydrochloride

-

Anhydrous hydrazine

-

Sodium nitrite (B80452) (NaNO₂)

-

2-(Tritylthio)ethanamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

2% Aqueous HCl

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: A solution of 4-(aminomethyl)benzonitrile hydrochloride in anhydrous hydrazine is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Oxidation: The crude reaction mixture containing the dihydrotetrazine intermediate is cooled and treated with an aqueous solution of sodium nitrite and 2% aqueous HCl to facilitate oxidation to the tetrazine ring.[7] The characteristic pink/red color of the tetrazine should appear.

-

Purification: The crude tetrazine is extracted with an organic solvent like DCM, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

-

Disulfide Bridge Formation: The purified amino-tetrazine is reacted with a suitable sulfur-containing precursor to introduce the disulfide bond and the terminal amine. This can be achieved through various established methods for disulfide bond formation.

Physicochemical Properties

The properties of this compound are summarized in the table below. These are based on data available for the compound and its structural analogs.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₈N₆OS₂ | [8] |

| Molecular Weight | 350.47 g/mol | [8] |

| Appearance | Red to dark red solid | [3] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [3] |

| Cleavage Condition | Reducible by DTT, TCEP, or GSH | [3] |

Reaction Kinetics and Stability

The performance of this compound in bioconjugation is critically dependent on its reaction kinetics with strained alkenes and its stability under physiological conditions.

Reaction Kinetics

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (TCO) is known for its exceptionally high reaction rates. The second-order rate constants are influenced by the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate.[5]

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| 3,6-di(2-pyridyl)-s-tetrazine + TCO | ~2000 | 9:1 MeOH/water | [9] |

| Highly strained TCO derivative | up to 22,000 | MeOH at 25°C | [9] |

| Hydrogen substituted tetrazines + TCO | up to 30,000 | PBS, pH 7.4, 37°C | [5] |

Stability

The stability of the tetrazine moiety is crucial for its application in biological systems. Tetrazines can be susceptible to degradation in aqueous environments, a factor that is influenced by pH and the nature of the substituents on the tetrazine ring.[10] Generally, more electron-rich tetrazines exhibit greater stability.[11]

Experimental Protocol for Stability Assessment (Adapted from Karver et al.) [5]

-

Preparation of Tetrazine Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Phosphate Buffered Saline (PBS), pH 7.4, to a final concentration of 0.2 mM with a final DMSO concentration of 1%.

-

Incubation: Incubate the solution in a 96-well plate at 37°C.

-

Monitoring Degradation: Monitor the decrease in the characteristic absorbance of the tetrazine (typically around 515-540 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of tetrazine remaining at various time points to determine its half-life under these conditions.

Applications in Bioconjugation and Drug Development

The unique combination of a bioorthogonal reactive handle, a cleavable linker, and a conjugatable amine group makes this compound a powerful tool in drug development and chemical biology.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs.[8] In this context, the amine group can be used to attach the linker to a cytotoxic drug, while the tetrazine moiety reacts with a TCO-modified antibody. The resulting ADC can circulate in the bloodstream and, upon reaching the target cancer cell, be internalized. The reducing environment of the cell then cleaves the disulfide bond, releasing the cytotoxic payload and leading to cell death.

Caption: Workflow for ADC formation and drug release.

Live Cell Imaging and Probe Delivery

This compound can be used to attach fluorescent probes or other imaging agents to biomolecules for live-cell imaging applications. The cleavable disulfide linker allows for the controlled release of the probe in response to the cellular redox environment.

Experimental Protocol: Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group) via its primary amine.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Caption: Experimental workflow for protein conjugation.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that plays a significant role in modern bioconjugation chemistry. Its unique combination of a highly reactive tetrazine moiety, a cleavable disulfide bond, and a functionalizable amine group makes it an ideal tool for the development of advanced therapeutics and diagnostics, particularly in the field of antibody-drug conjugates. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility. This technical guide provides a comprehensive overview of the core principles of tetrazine-based bioorthogonal chemistry, its applications in research and drug development, and detailed experimental protocols.

Core Principles of Tetrazine Bioorthogonal Chemistry

The foundation of tetrazine bioorthogonal chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this cycloaddition, an electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene and reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) or a cyclopropene (B1174273) derivative.[1][2] This reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, several orders of magnitude faster than many other bioorthogonal reactions.[3][4]

The reaction proceeds through a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) product.[5] The release of N₂ is a key driving force for the rapid and irreversible nature of this ligation.[5]

A significant advantage of tetrazine chemistry is the "turn-on" fluorescence often observed upon reaction. Many tetrazine-fluorophore conjugates are designed to be in a quenched or low-fluorescence state. The reaction with a dienophile disrupts this quenching, leading to a significant increase in fluorescence, which is highly advantageous for imaging applications as it minimizes background signal.[3]

Quantitative Data: Reaction Kinetics and Stability

The performance of a tetrazine in a bioorthogonal application is critically dependent on its reaction rate and stability in aqueous environments. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate but can decrease stability. The choice of dienophile also significantly impacts the reaction kinetics. The following tables summarize key quantitative data for various tetrazine-dienophile pairs.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | [2] |

| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1000-5000 | [6] |

| 3-H-6-phenyl-s-tetrazine | TCO | ~3000-13,000 | [6] |

| 3,6-bis(trifluoromethyl)-s-tetrazine | TCO | >10,000 | [6] |

| 3-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 2.5 x 10⁵ | [7] |

| 3-(p-benzylaminocarbonyl)phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 1.4 x 10⁵ | [7] |

| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | 3.6 | [8] |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Bicyclononyne (BCN) | 118 | [8] |

Table 2: Stability of Substituted Tetrazines in Aqueous Buffer

| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Reference(s) |

| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | < 12 hours (60-85% degraded) | [9] |

| Pyrimidyl-substituted tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | < 12 hours (60-85% degraded) | [9] |

| Phenyl tetrazine | 1:9 DMSO/PBS (pH 7.4), 37°C | > 12 hours (>75% remaining) | [9] |

| 3,6-dimethoxy-s-tetrazine | Nonaqueous | > 1240 hours (as radical anion) | [10] |

| Phenyl s-tetrazine | FBS, 37°C | ~10 hours (40% intact) | [11] |

Applications in Drug Development and Research

The unique properties of the tetrazine ligation have led to its widespread adoption in various stages of drug development and biological research.

Antibody-Drug Conjugates (ADCs)

Tetrazine chemistry offers a robust method for the site-specific conjugation of cytotoxic payloads to antibodies, creating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional conjugation methods that often result in heterogeneous mixtures.

Pre-targeted In Vivo Imaging

Pre-targeted imaging is a two-step approach that decouples the targeting and imaging steps to improve the signal-to-background ratio in techniques like PET and SPECT imaging. First, a TCO-modified antibody is administered and allowed to accumulate at the target site while the excess unbound antibody is cleared from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly reacts with the pre-targeted antibody, allowing for high-contrast imaging of the target tissue.[1]

Probing Signaling Pathways

The ability to specifically label proteins in living cells with tetrazine-fluorophore conjugates allows for the investigation of cellular signaling pathways. For instance, by labeling a receptor tyrosine kinase like EGFR with a TCO-containing unnatural amino acid, its trafficking and downstream signaling can be monitored upon ligand binding by reacting it with a fluorescent tetrazine. While direct and widespread application of tetrazine ligation to elucidate entire signaling pathways is still an emerging area, proof-of-concept studies have demonstrated its utility in targeted prodrug activation at EGFR-expressing cancer cells.[12][13]

Proteome Labeling and Analysis

Tetrazine ligation is a valuable tool in chemical proteomics for activity-based protein profiling (ABPP) and identifying drug targets.[14] A probe molecule, often a modified drug or metabolite containing a TCO group, is introduced into a cell lysate or living cells. This probe binds to its target proteins, which are then labeled by a tetrazine-biotin (B11829199) conjugate. The biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving tetrazine bioorthogonal chemistry.

Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating a TCO-modified payload to a tetrazine-functionalized antibody.

Materials:

-

Antibody of interest

-

Tetrazine-PEG-NHS ester

-

TCO-payload

-

Amine-reactive labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the amine-reactive labeling buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Tetrazine Labeling of Antibody:

-

Prepare a stock solution of the Tetrazine-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Add a 5-20 fold molar excess of the tetrazine-linker to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Remove excess tetrazine-linker by buffer exchanging the antibody into the reaction buffer using a desalting column.

-

-

Bioorthogonal Ligation:

-

Prepare a stock solution of the TCO-payload in DMSO.

-

Add a 1.5-3 fold molar excess of the TCO-payload to the tetrazine-labeled antibody.

-

Incubate for 1-4 hours at room temperature or 37°C. The reaction can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.

-

-

Purification and Characterization:

-

Purify the resulting ADC from excess payload and unreacted components using SEC.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).

-

Protocol for Live-Cell Labeling and Imaging

This protocol describes the labeling of a TCO-modified protein on the surface of live cells with a fluorescent tetrazine probe.

Materials:

-

Cells expressing the TCO-tagged protein of interest

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescent tetrazine probe (e.g., Tetrazine-Fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

-

Tetrazine Ligation:

-

Prepare a working solution of the fluorescent tetrazine probe in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is typical but should be optimized.

-

Wash the cells once with warm PBS.

-

Add the tetrazine-containing medium to the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing (Optional):

-

For fluorogenic probes, a washing step may not be necessary due to the low background fluorescence of the unreacted probe.

-

For non-fluorogenic probes, wash the cells two to three times with warm imaging medium to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Include negative controls, such as cells not expressing the TCO-tagged protein or cells not treated with the tetrazine probe, to assess background and non-specific labeling.

-

Protocol for Synthesis of a 3-Aryl-6-Methyl-1,2,4,5-Tetrazine

This protocol provides a general method for the synthesis of an unsymmetrical tetrazine derivative.

Materials:

-

Aryl nitrile

-

Acetonitrile

-

Sulfur

-

Anhydrous solvent (e.g., dioxane)

-

Oxidizing agent (e.g., sodium nitrite, isoamyl nitrite)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Dihydrotetrazine:

-

In a round-bottom flask, dissolve the aryl nitrile and a sulfur catalyst in an anhydrous solvent.

-

Add hydrazine hydrate and acetonitrile.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Oxidation to the Tetrazine:

-

Dissolve the crude dihydrotetrazine intermediate in a suitable solvent (e.g., acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of the oxidizing agent (e.g., sodium nitrite). The solution will typically turn a deep pink or red color, indicating the formation of the tetrazine.

-

Stir the reaction at low temperature for 1-2 hours.

-

-

Purification:

-

Extract the tetrazine product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure tetrazine derivative.

-

Characterize the final product by NMR and mass spectrometry.

-

Conclusion

Tetrazine bioorthogonal chemistry has established itself as an indispensable tool in chemical biology, drug development, and biomedical research. Its rapid kinetics, high specificity, and the fluorogenic nature of many tetrazine probes have enabled a wide range of applications, from the precise construction of antibody-drug conjugates to high-contrast in vivo imaging and the detailed analysis of the proteome. As research continues to yield novel tetrazine and dienophile derivatives with tailored reactivity and stability, the scope and impact of this powerful bioorthogonal reaction will undoubtedly continue to expand, opening up new avenues for understanding and manipulating biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]

- 9. agilent.com [agilent.com]

- 10. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrazine-Ph-SS-amine: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Tetrazine-Ph-SS-amine, a heterobifunctional and cleavable linker pivotal in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a specialized chemical linker designed for bioorthogonal applications. Its structure integrates three key functional components: a tetrazine ring for highly selective and rapid cycloaddition reactions, a phenyl (Ph) group providing a stable scaffold, a cleavable disulfide (-SS-) bond, and a terminal primary amine (-amine) for conjugation to biomolecules.

While the exact structure can vary between suppliers, a common representation for this compound is a molecule where a tetrazine moiety is attached to a phenyl ring, which in turn is connected to a disulfide-containing chain terminating in a primary amine. This structure allows for a versatile, multi-step approach to bioconjugation.

Chemical Properties and Data

The inherent properties of this compound make it a valuable tool in the synthesis of complex bioconjugates. Below is a summary of its key chemical characteristics.

| Property | Data |

| Chemical Formula | C₁₄H₁₄N₆S₂ (representative) |

| Molecular Weight | 346.43 g/mol (representative) |

| Appearance | Typically a red or pink solid |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) |

| Storage Conditions | Recommended storage at -20°C to maintain stability and reactivity |

| Purity | Typically available at ≥95% purity |

| Reactivity | The tetrazine moiety undergoes a highly efficient and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) derivatives. This reaction is bioorthogonal, proceeding with high specificity in complex biological media. The primary amine can be used for conjugation to carboxylic acids or activated esters. |

| Cleavability | The disulfide bond is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous glutathione (B108866) (GSH), allowing for the controlled release of conjugated payloads in a reducing environment, such as the intracellular space. |

Experimental Protocols

The use of this compound in bioconjugation, particularly in the construction of antibody-drug conjugates, involves a series of well-defined steps.

General Protocol for Antibody Modification and Drug Conjugation

This protocol outlines a two-stage process: first, the activation of a cytotoxic drug with this compound, and second, the bioorthogonal ligation to a TCO-modified antibody.

Materials:

-

Antibody of interest

-

TCO-NHS ester (for antibody modification)

-

Cytotoxic drug with a carboxylic acid or other amine-reactive group

-

This compound

-

Coupling agents (e.g., EDC, NHS) for amide bond formation

-

Anhydrous DMSO or DMF

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP) for cleavage validation

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

-

Antibody Modification with TCO:

-

Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

-

Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Add a 5-10 fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess TCO-NHS ester by SEC (e.g., PD-10 desalting columns).

-

Characterize the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectroscopy or mass spectrometry.

-

-

Activation of Cytotoxic Drug with this compound:

-

Dissolve the carboxylic acid-containing drug, this compound, EDC, and NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the drug-linker conjugate using column chromatography.

-

Characterize the purified product by NMR and mass spectrometry.

-

-

Bioorthogonal Ligation (Click Reaction):

-

Dissolve the purified drug-Tetrazine-Ph-SS-amine conjugate in a minimal amount of DMSO.

-

Add the drug-linker conjugate to the TCO-modified antibody solution at a 1.5-3 fold molar excess relative to the TCO groups.

-

Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is typically rapid.

-

Purify the resulting ADC by SEC to remove unreacted drug-linker conjugate.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

-

Cleavage of the Disulfide Linker (Validation):

-

Incubate a sample of the purified ADC with 10-50 mM DTT or TCEP for 1-2 hours at 37°C.

-

Analyze the reaction mixture by SDS-PAGE or mass spectrometry to confirm the release of the drug from the antibody.

-

Mandatory Visualizations

Logical Workflow for ADC Synthesis and Action

Caption: Logical workflow for the synthesis and mechanism of action of an ADC using this compound.

Chemical Pathway of Conjugation and Cleavage

Caption: Chemical pathway illustrating the key steps of bioconjugation and subsequent disulfide cleavage.

Applications in Drug Development

The unique characteristics of this compound make it a powerful tool for various applications in drug development:

-

Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The cleavable disulfide bond ensures that the drug is released in the reducing intracellular environment of the target cell, enhancing its efficacy and minimizing off-target toxicity.

-

Targeted Drug Delivery: Beyond antibodies, other targeting moieties such as peptides, aptamers, or small molecules can be conjugated to drugs using this linker system to achieve tissue- or cell-specific delivery.

-

PROTACs and Molecular Glues: The precise control over conjugation and cleavage can be harnessed in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders.

-

Diagnostic Imaging: The tetrazine moiety can be used to "click" imaging agents (e.g., fluorophores, radioisotopes) onto targeting molecules for in vivo imaging applications. The cleavable linker can provide a mechanism for signal activation or clearance modulation.

The Dichotomous Nature of the Disulfide Bond in Tetrazine-Ph-SS-amine: A Redox-Sensitive Linchpin for Targeted Therapeutics

For Immediate Release

In the landscape of advanced drug development and molecular biology, the strategic design of chemical probes and therapeutic agents is paramount. A molecule of increasing interest to researchers is Tetrazine-Ph-SS-amine, a heterobifunctional linker that elegantly combines the principles of bioorthogonal chemistry with redox-responsive drug delivery. At the heart of this molecule's functionality lies a disulfide bond, a simple yet profoundly effective chemical feature that acts as a cleavable linchpin, enabling spatiotemporal control over molecular interactions and therapeutic payload release. This technical guide delves into the core function of the disulfide bond in this compound, providing an in-depth resource for researchers, scientists, and drug development professionals.

Core Functionality: A Tale of Two Environments

The utility of the disulfide bond (-S-S-) in this compound stems from its differential stability in various biological environments. In the relatively oxidizing milieu of the bloodstream, the disulfide bond remains stable, ensuring that the molecule and its conjugated cargo remain intact during systemic circulation.[1] This stability is crucial for minimizing off-target effects and premature drug release, thereby enhancing the safety profile of targeted therapies.

Conversely, upon reaching the target site, particularly the intracellular environment of tumor cells, the disulfide bond is readily cleaved.[2][3] This cleavage is primarily mediated by the high concentration of glutathione (B108866) (GSH), a tripeptide thiol that is significantly upregulated in tumor tissues compared to normal tissues.[4][5] This redox potential difference between the extracellular and intracellular compartments forms the basis of the disulfide bond's function as a "smart" trigger for payload release.

Structural Components and Their Roles

To fully appreciate the function of the disulfide bond, it is essential to understand the roles of the other components of the this compound molecule:

-

Tetrazine Moiety: The tetrazine group is a key player in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[6] This reaction allows for the highly specific and rapid conjugation of the linker to a complementary dienophile, such as a trans-cyclooctene (B1233481) (TCO), which can be attached to a targeting ligand (e.g., an antibody) or a therapeutic agent.[7]

-

Phenyl Group (Ph): The phenyl group provides a rigid scaffold, influencing the molecule's spatial orientation and potentially its pharmacokinetic properties.

-

Disulfide Bond (-SS-): As the central functional unit, the disulfide bond acts as the redox-sensitive cleavable linker.

-

Amine Group (-amine): The terminal amine group serves as a versatile attachment point for a variety of payloads, including small molecule drugs, fluorescent dyes, or other bioactive molecules.

Quantitative Analysis of Disulfide Bond Cleavage

| Parameter | Condition | Value | Reference |

| Glutathione (GSH) Concentration | Normal Plasma | ~2-20 µM | [8] |

| Tumor Tissue (intracellular) | ~1-10 mM | [8] | |

| Disulfide Linker Half-life | In human plasma | ~9 days (for sterically hindered linkers) | [8] |

| Disulfide Linker Cleavage | 10 mM Dithiothreitol (DTT) | Rapid release (e.g., 4% per hour) | [9] |

| 5 mM Glutathione (GSH) | ~50% reduction after 3 hours | [10] |

Experimental Protocols

Synthesis of Tetrazine-Disulfide Linkers

The synthesis of heterobifunctional tetrazine-disulfide linkers typically involves a multi-step process. A general approach is outlined below, based on established methods for synthesizing tetrazine and disulfide-containing molecules.

Objective: To synthesize a tetrazine-containing molecule with a cleavable disulfide bond and a functional handle for payload conjugation.

Materials:

-

4-cyanobenzaldehyde

-

Hydrazine (B178648) hydrate

-

Sulfur

-

Sodium nitrite

-

2-aminoethanethiol hydrochloride

-

Dithiobis(succinimidyl propionate) (DSP)

-

Solvents (e.g., ethanol, methanol, dichloromethane, DMF)

-

Acids and bases for pH adjustment

Procedure:

-

Tetrazine Ring Formation: A common method for synthesizing the tetrazine core is the Pinner reaction or a variation thereof.[11] This typically involves the reaction of a nitrile (e.g., from 4-cyanobenzaldehyde) with hydrazine in the presence of a catalyst, followed by oxidation to form the aromatic tetrazine ring.

-

Introduction of the Disulfide Moiety: The disulfide bond can be introduced by reacting a thiol-containing intermediate with a disulfide-forming reagent. For example, a tetrazine-containing molecule with a free thiol can be reacted with another thiol-containing molecule (e.g., one bearing a protected amine) under oxidizing conditions to form the disulfide bridge. Alternatively, a disulfide exchange reaction can be employed.

-

Functionalization of the Amine Group: The terminal amine group can be introduced by using a starting material that already contains a protected amine, which is deprotected in the final step. This amine group is then available for conjugation to a desired payload.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.

Disulfide Bond Cleavage Assay

This protocol describes a general method for evaluating the cleavage of the disulfide bond in a linker like this compound in the presence of a reducing agent.

Objective: To quantify the cleavage of the disulfide bond in response to a reducing agent (e.g., GSH or DTT) using HPLC.

Materials:

-

This compound conjugate (e.g., attached to a fluorescent probe for easy detection)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH) or Dithiothreitol (DTT) stock solutions

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

-

Quenching solution (e.g., N-ethylmaleimide to cap free thiols)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound conjugate in PBS at a known concentration.

-

Initiation of Cleavage: Add the reducing agent (GSH or DTT) to the conjugate solution to achieve the desired final concentration (e.g., 10 mM for mimicking intracellular conditions).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add a quenching solution to the aliquot to stop the cleavage reaction.

-

HPLC Analysis: Analyze the samples by HPLC. The chromatogram will show peaks corresponding to the intact conjugate and the cleaved fragments.

-

Data Analysis: Quantify the peak areas to determine the percentage of the conjugate that has been cleaved at each time point. This data can be used to calculate the cleavage rate and half-life of the disulfide bond under the tested conditions.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involving this compound.

Conclusion

The disulfide bond in this compound is a critical design element that imparts redox sensitivity to this versatile linker. Its stability in the bloodstream and susceptibility to cleavage in the reducing environment of tumor cells make it an invaluable tool for the development of targeted therapies with improved efficacy and reduced side effects. A thorough understanding of the cleavage kinetics and the experimental protocols for synthesis and analysis is essential for harnessing the full potential of this technology in advancing the frontiers of medicine and biological research.

References

- 1. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redox-sensitive carrier-free nanoparticles self-assembled by disulfide-linked paclitaxel-tetramethylpyrazine conjugate for combination cancer chemotherapy [thno.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. researchgate.net [researchgate.net]

- 11. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Tetrazine Click Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Tetrazine click chemistry has rapidly emerged as a powerful tool in bioconjugation, offering a unique combination of rapid kinetics, high specificity, and biocompatibility. This guide provides a comprehensive overview of the core principles of tetrazine ligation, its applications, quantitative data, and detailed experimental protocols to enable researchers to effectively implement this technology in their work.

Core Principles of Tetrazine Ligation

Tetrazine click chemistry is a bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes.[1] The most prominent reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is exceptionally fast and selective, proceeding readily in aqueous environments under physiological conditions without the need for a catalyst.[4][5]

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile).[2] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[2][3] The release of N₂ is a key feature that makes this ligation irreversible.[4]

dot

Quantitative Data: Reaction Kinetics

The kinetics of the tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 1 to 10⁶ M⁻¹s⁻¹.[2][4][6] This rapid reactivity allows for efficient labeling at low, micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.[2][7] The reaction rate can be tuned by modifying the substituents on both the tetrazine and the dienophile.[6][8] Generally, electron-withdrawing groups on the tetrazine increase the reaction rate.[6]

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water | [1][9] |

| Tetrazine-VT680 | Norbornene | 1.9 | PBS | [10] |

| Tetrazine-VT680 | Norbornene | 1.6 | Fetal Bovine Serum | [10] |

| Various Tetrazines | trans-cyclooctene | 210 - 30,000 | Aqueous | [8] |

| Highly Reactive Tetrazines | trans-cyclooctene | >50,000 | Aqueous | [11][12] |

| General Range | trans-cyclooctene | 1 - 1 x 10⁶ | Aqueous | [4][6] |

Experimental Protocols

The following protocols provide a general framework for performing bioconjugation using tetrazine click chemistry. Optimization may be required for specific biomolecules and applications.

The overall process involves the separate functionalization of the biomolecules of interest with the tetrazine and TCO moieties, followed by their conjugation.

dot

This protocol details the conjugation of two proteins using a TCO-tetrazine linkage.[4]

Materials:

-

Protein 1 and Protein 2

-

TCO-PEG-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate-Buffered Saline (PBS), pH 7.4-8.5

-

Spin desalting columns

Procedure:

-

Activation of Protein 1 with TCO-NHS Ester:

-

Dissolve 100 µg of Protein 1 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of TCO-PEG-NHS ester to the protein solution.

-

Incubate at room temperature for 60 minutes.

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

-

Activation of Protein 2 with Methyl-tetrazine-NHS Ester:

-

Dissolve 100 µg of Protein 2 in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the protein solution.

-

Incubate at room temperature for 60 minutes.

-

Purify the tetrazine-modified protein using a spin desalting column.

-

-

Conjugation Reaction:

-

Mix the TCO-modified Protein 1 and the tetrazine-modified Protein 2 in a 1:1 molar ratio.

-

Allow the reaction to proceed at room temperature for 1 hour with gentle rotation.

-

The resulting protein-protein conjugate is now ready for use. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[4]

-

This protocol provides a general guideline for labeling cell surface proteins that have been pre-targeted with a TCO-modified antibody.

Materials:

-

Cells expressing the target receptor of interest

-

TCO-modified antibody specific to the target receptor

-

Tetrazine-fluorophore conjugate

-

Cell culture medium

-

PBS

Procedure:

-

Pre-targeting with TCO-Antibody:

-

Incubate the cells with the TCO-modified antibody in cell culture medium for a specific duration (e.g., 1 hour) to allow for antibody binding to the cell surface receptors.

-

Wash the cells with PBS to remove any unbound antibody.

-

-

Labeling with Tetrazine-Fluorophore:

-

Add the tetrazine-fluorophore conjugate to the cell culture medium at a suitable concentration (e.g., 1-10 µM).

-

Incubate for a short period (e.g., 5-30 minutes) at room temperature or 37°C.[13][14] The reaction is often rapid enough to complete within minutes.[13][14]

-

Wash the cells with PBS to remove the excess tetrazine-fluorophore.

-

The cells are now labeled and ready for imaging. One of the advantages of using fluorogenic tetrazine probes is that they exhibit a significant increase in fluorescence upon reaction, potentially eliminating the need for a final wash step.[7]

-

Applications in Bioconjugation

The versatility and efficiency of tetrazine click chemistry have led to its adoption in a wide range of applications.

-

Antibody-Drug Conjugates (ADCs): Tetrazine ligation enables the site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogeneous and potentially more effective ADCs.[15] A "click-to-release" strategy has been developed where the tetrazine-TCO reaction triggers the cleavage of a linker and the release of the drug payload in the tumor microenvironment.[15][16]

-

In Vivo Imaging: The rapid kinetics of the reaction are ideal for pre-targeted in vivo imaging, where a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site and clear from circulation, followed by the administration of a tetrazine-labeled imaging agent (e.g., a PET isotope or a fluorophore).[17][18][19] This approach enhances the signal-to-background ratio.

-

Cell Labeling and Tracking: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or inside living cells without disrupting cellular processes.[10] This has been used to track glycans, proteins, and other biomolecules in real-time.[17]

-

Hydrogel Formation: Tetrazine-TCO and tetrazine-norbornene ligations are used to form hydrogels for 3D cell culture and tissue engineering applications.

Conclusion

Tetrazine click chemistry, particularly the IEDDA reaction with trans-cyclooctenes, represents a significant advancement in the field of bioconjugation. Its unparalleled reaction speed, specificity, and biocompatibility have made it an indispensable tool for researchers in chemistry, biology, and medicine. The ability to create complex biomolecular constructs with high precision and efficiency continues to drive innovation in areas ranging from fundamental biological discovery to the development of next-generation therapeutics and diagnostics.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 14. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]

- 15. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 16. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrazine-Ph-SS-amine for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tetrazine-Ph-SS-amine, a cleavable linker, in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of its application, detailed experimental protocols, and representative data for the resulting ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. This compound is a novel linker that incorporates two key functionalities: a tetrazine moiety for bioorthogonal conjugation and a disulfide bond for intracellular cleavage.

The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody.[1][][3] This "click chemistry" approach offers rapid, specific, and high-yield conjugation under mild, biocompatible conditions.[1][][3] The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the cell, primarily by glutathione (B108866) (GSH), leading to the release of the cytotoxic payload at the target site.[4]

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using technologies similar to the this compound linker system. Due to the proprietary nature of specific linker performance data, these values are illustrative of what can be expected for this class of ADCs.

Table 1: Representative Conjugation Parameters

| Parameter | Value | Reference |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | [5] |

| Conjugation Efficiency | >95% | [6] |

| Monomer Purity by SEC | >96% | [7] |

| Unconjugated Linker-Payload | <0.5% | [7] |

Table 2: Representative In Vitro Cytotoxicity

| Cell Line | Target Antigen | ADC IC50 (pM) | Free Drug IC50 (pM) | Reference |

| SK-BR-3 | HER2 | 55 ± 10 | - | [6] |

| BT-474 | HER2 | 5 - 40 | - | [7][8] |

| MCF-7 | HER2 (low) | >10,000 | 350 | [6][8] |

| OVCAR-3 | TAG72 | 35 | 39 | |

| LS174T | TAG72 | 185 | 277 |

Table 3: Representative In Vivo Efficacy

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| OVCAR-3 | tc-ADC + Activator | Complete Remission | [9] |

| LS174T | tc-ADC + Activator | Pronounced Delay | [9] |

| BT-474 | ADC (2.5 mg/kg) | Significant Regression | [10] |

| NCI-N87 | ADC (2.5 mg/kg) | Dose-dependent Inhibition |

Table 4: Representative Pharmacokinetic Parameters

| ADC Construct | Clearance (mL/day/kg) | Half-life | Reference |

| ADC-PSAR12 | 15.8 | - | [10] |

| ADC-PSAR0 | 37.6 | - | [10] |

| Maytansinoid ADC (DAR < 6) | Comparable to mAb | - | [11] |

| Maytansinoid ADC (DAR ~9-10) | Rapid Clearance | - | [11] |

Experimental Workflow & Signaling Pathways

The development of an ADC using the this compound linker involves a multi-step process, from antibody modification to the final conjugation and intracellular release of the payload.

Upon administration, the ADC circulates in the bloodstream, binds to the target antigen on cancer cells, and is internalized. Inside the cell, the disulfide bond of the linker is cleaved, releasing the cytotoxic payload.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using a this compound linker.

Protocol 1: TCO-Modification of the Antibody

-

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

-

TCO-NHS ester (e.g., TCO-PEG4-NHS).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).

-

-

Procedure:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.

-

Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[12][13][14]

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[8][12][14]

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[14]

-

Remove excess, unreacted TCO-NHS ester by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

-

Determine the concentration of the TCO-modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

-

Characterize the degree of labeling (DOL) by reacting a small aliquot with a tetrazine-fluorophore and measuring the absorbance, or by mass spectrometry.[12][13]

-

Protocol 2: Synthesis of Tetrazine-Linker-Payload

-

Materials:

-

This compound.

-

Cytotoxic payload with a carboxylic acid group (e.g., MMAE).

-

Activating agents (e.g., EDC, Sulfo-NHS).

-

Anhydrous DMF or DMSO.

-

Reaction buffer (e.g., DIPEA in DMF).

-

Reverse-phase HPLC for purification.

-

LC-MS and NMR for characterization.

-

-

Procedure:

-

Activate the carboxylic acid group of the cytotoxic payload. Dissolve the payload in anhydrous DMF and add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS. Stir at room temperature for 15-30 minutes.

-

In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF with 3 equivalents of DIPEA.

-

Add the activated payload solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Purify the Tetrazine-Linker-Payload conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[15]

-

Protocol 3: ADC Synthesis via iEDDA Reaction

-

Materials:

-

TCO-modified antibody.

-

Tetrazine-Linker-Payload.

-

PBS, pH 7.4.

-

(Optional) Co-solvent such as DMSO or acetonitrile (B52724) if the linker-payload has low aqueous solubility.

-

-

Procedure:

-

Prepare the TCO-modified antibody in PBS, pH 7.4.

-

Prepare a stock solution of the Tetrazine-Linker-Payload in DMSO.

-

Add 1.5 to 2 molar equivalents of the Tetrazine-Linker-Payload per TCO group on the antibody.[14] If needed, the final concentration of the co-solvent should be kept below 10%.[6]

-

Incubate the reaction at room temperature for 1-3 hours.[6][14] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

The resulting ADC is now ready for purification.

-

Protocol 4: ADC Purification and Characterization

-

Purification:

-

Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload.[15] Alternatively, use hydrophobic interaction chromatography (HIC) or mass spectrometry for a more detailed analysis of the different drug-loaded species.[6][10][11][16]

-

Purity and Aggregation: Assess the purity and the presence of aggregates by size-exclusion chromatography (SEC-HPLC).

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC in target antigen-positive and negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).[7][8]

-

Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using an ELISA or surface plasmon resonance (SPR).[8]

-

Conclusion

The this compound linker offers a powerful and versatile platform for the development of next-generation ADCs. The combination of bioorthogonal click chemistry for efficient and site-specific conjugation and a glutathione-sensitive disulfide bond for targeted intracellular drug release provides a robust strategy for creating highly effective and well-tolerated cancer therapeutics. The protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adcreview.com [adcreview.com]

- 6. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AGLink® ADC Conjugation Kit (Tetrazine, DAR2&4, 5mg) | ACROBiosystems [jp.acrobiosystems.com]

- 11. AGLink® ADC Conjugation Kit (Tetrazine, DAR2&4, 1mg) | ACROBiosystems [kr.acrobiosystems.com]

- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

- 16. AGLink® ADC Conjugation Kit (Tetrazine, DAR2&4, 5mg) | ACROBiosystems [es.acrobiosystems.com]

Methodological & Application

Application Notes and Protocols: Tetrazine-Ph-SS-Amine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Tetrazine-Ph-SS-Amine linkers in bioconjugation. This heterobifunctional crosslinker system leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). The linker incorporates three key features: a phenyl-tetrazine group for rapid "click" chemistry, a cleavable disulfide bond (-SS-) that allows for the release of conjugated cargo under reducing conditions, and an amine-reactive group for initial covalent attachment to biomolecules.

The combination of these functionalities makes this compound linkers a powerful tool for various applications, including the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging probes.[1][2][3] The bioorthogonal nature of the tetrazine-TCO ligation allows for conjugation in complex biological media, even in living cells, without interfering with native biological processes.[1][2][3] The disulfide linkage provides a mechanism for controlled release of a payload within the reducing environment of the cell cytoplasm.[4][]

Principle of the Reaction

The bioconjugation strategy involves two primary steps:

-

Biomolecule Modification: An amine-containing biomolecule (e.g., a protein, antibody, or peptide) is first functionalized with the this compound linker. This is typically achieved by reacting the amine groups (e.g., the ε-amino group of lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester derivative of the linker, forming a stable amide bond.

-

Bioorthogonal Ligation: The resulting tetrazine-modified biomolecule is then reacted with a molecule bearing a trans-cyclooctene (TCO) group. The iEDDA reaction between the tetrazine and TCO is exceptionally fast and highly specific, leading to the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.[1][6]

Core Advantages

-

Unprecedented Kinetics: The reaction between tetrazine and TCO is the fastest known bioorthogonal reaction, with rate constants reported to exceed 800 M⁻¹s⁻¹.[1][6] This allows for efficient conjugation even at low reactant concentrations.

-

High Specificity and Bioorthogonality: Tetrazines and TCOs are highly selective for each other and do not react with other functional groups found in biological systems, ensuring precise and clean conjugation.[2][3]

-

Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 6-9, room temperature) and does not require cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.[1][2][6]

-

Cleavable Linkage: The integrated disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione, allowing for triggered release of the conjugated molecule.[2][4][]

Quantitative Data Summary

The following tables summarize key quantitative data related to tetrazine-TCO bioconjugation reactions. Note that specific values can vary depending on the exact structure of the tetrazine and TCO derivatives, as well as reaction conditions.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) | Conditions | Reference |

| General Tetrazine | trans-cyclooctene (TCO) | > 800 M⁻¹s⁻¹ | Aqueous Buffer | [1] |

| H-phenyl-Tz | TCO-PEG₄ | > 39,000 M⁻¹s⁻¹ | DPBS, 37 °C | [7] |

| Pyrimidyl-phenyl-Tz | TCO-PEG₄ | > 39,000 M⁻¹s⁻¹ | DPBS, 37 °C | [7] |

| Bis(pyridyl)-Tz | TCO-PEG₄ | > 39,000 M⁻¹s⁻¹ | DPBS, 37 °C | [7] |

| Dimethylcarbamate-tetrazine | sTCO-acid | 23,800 ± 400 M⁻¹s⁻¹ | 25% MeCN/PBS | [8] |

Table 2: Typical Biomolecule Conjugation Parameters

| Parameter | Value | Notes | Reference |

| Molar Ratio (Linker:Protein) | 10-30 fold molar excess | To achieve desired degree of labeling. | [9] |

| Reaction Time (Amine Labeling) | 60 minutes | At room temperature. | [6] |

| Reaction Time (Tetrazine-TCO Ligation) | 5 - 60 minutes | Reaction is often complete within minutes at room temperature. | [6][10][11] |

| Protein Recovery (Post-desalting) | ~75% | Using spin desalting columns. | [6] |

| Conjugation Efficiency (Trastuzumab-tetrazine with TCO-fluorescein) | 62% | Illustrates high efficiency of the iEDDA reaction. | [9] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in this compound bioconjugation.